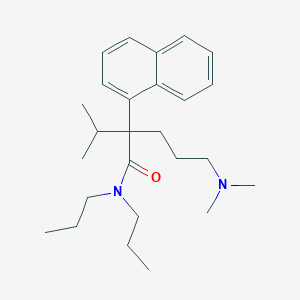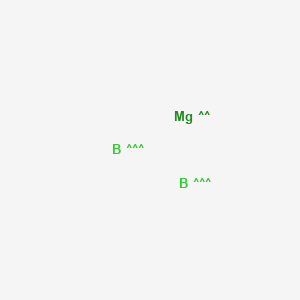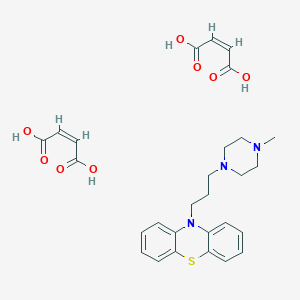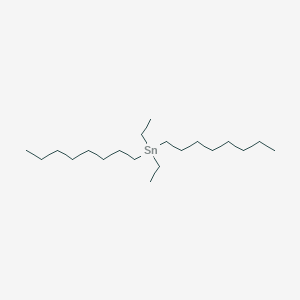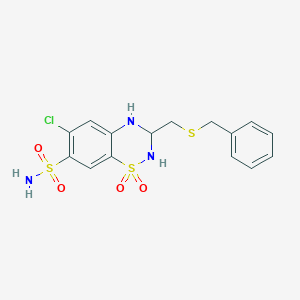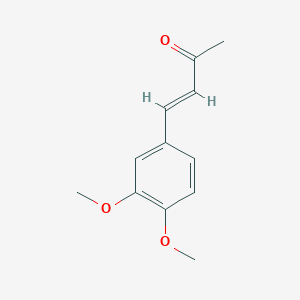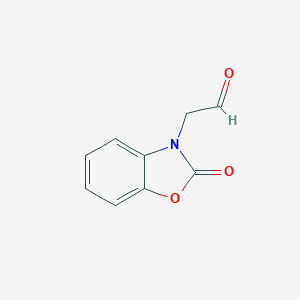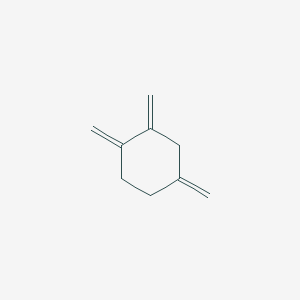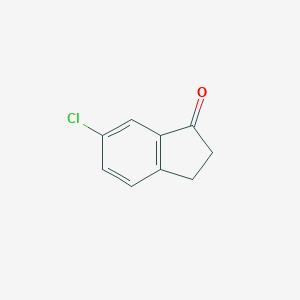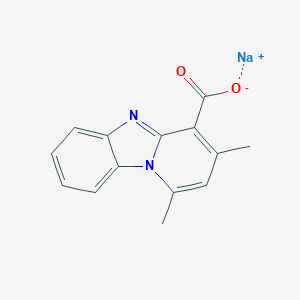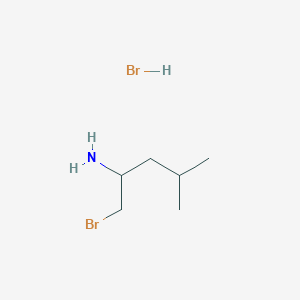
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide” is a complex organic compound. It is likely to be a derivative of Butylamine, which is an organic compound (specifically, an amine) with the formula CH3(CH2)3NH2 . This colourless liquid is one of the four isomeric amines of butane .
Molecular Structure Analysis
The molecular structure of Butylamine, a related compound, consists of a four-carbon chain (butyl) and an amine functional group (NH2) . For “Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide”, the structure is likely to be more complex due to the presence of additional bromomethyl and methyl groups.Chemical Reactions Analysis
Amines, including Butylamine, are known to react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . The reactions of primary amines with halogenoalkanes can lead to a complicated series of reactions, producing a mixture of products including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
Butylamine, a related compound, is a colorless liquid at room temperature with a strong, ammonia-like odor . It is soluble in all organic solvents . Its vapors are heavier than air and it produces toxic oxides of nitrogen during combustion .Safety And Hazards
Orientations Futures
“Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide” could potentially be used in various applications, given the wide range of uses of related compounds like Butylamine. For instance, Butylamine is used in the pharmaceutical industry as a building block in the synthesis of a variety of drugs . It is also used in the chemical industry to manufacture rubber accelerators, pesticides, dyes, and corrosion inhibitors .
Propriétés
IUPAC Name |
1-bromo-4-methylpentan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-5(2)3-6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAZCWYOFHYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


